alpha-Methylacetoacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76652-86-3 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(2R)-2-methyl-3-oxobutanoic acid |

InChI |

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m1/s1 |

InChI Key |

GCXJINGJZAOJHR-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(=O)C)C(=O)O |

Canonical SMILES |

CC(C(=O)C)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Chemical Profile of Alpha Methylacetoacetate

Identifiers and Properties

| Property | Value |

| IUPAC Name | methyl 2-methyl-3-oxobutanoate |

| Synonyms | Methyl α-methylacetoacetate, Methyl 2-methyl-3-oxobutyrate, Acetoacetic acid, 2-methyl-, methyl ester |

| CAS Number | 17094-21-2 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Boiling Point | 187 °C |

Sources: chemeo.comnih.govgoogle.comalfa-chemistry.com

Synthesis via Carbonylation Reactions

Utilizing Dimethyl Carbonate and Acetone (B3395972)

Structure and Bonding

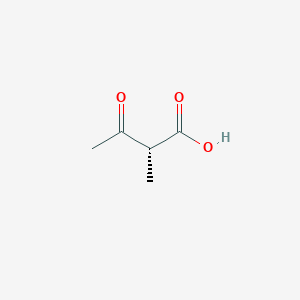

The structure of alpha-methylacetoacetate features a four-carbon chain with a ketone group on the third carbon and a methyl ester group originating from the first carbon. A methyl group is attached to the second carbon, the alpha-position. chemeo.com This arrangement makes the alpha-carbon a chiral center. The molecule's geometry and the presence of both carbonyl groups dictate its reactivity, making it a versatile reagent for various chemical transformations. evitachem.com

Key Physical and Chemical Properties

This compound is a colorless liquid. wikipedia.org Like its analogue, ethyl acetoacetate (B1235776), it is sparingly soluble in water but miscible with many organic solvents. alphachemika.co The presence of the two carbonyl groups allows it to act as a hydrogen bond acceptor. The alpha-hydrogen is acidic, though less so than the two alpha-hydrogens in methyl acetoacetate, enabling the formation of an enolate in the presence of a suitable base. shivajicollege.ac.in

Synthesis and Manufacturing of Alpha Methylacetoacetate

Laboratory-Scale Synthesis

Alkylation of Acetoacetic Esters: A primary method for synthesizing alpha-methylacetoacetate in the laboratory is through the alkylation of an acetoacetic ester, such as ethyl acetoacetate (B1235776). wikipedia.org The process involves deprotonation of the active methylene (B1212753) group with a strong base, like sodium ethoxide, to form a resonance-stabilized enolate. shivajicollege.ac.in This nucleophilic enolate then reacts with a methylating agent, typically methyl iodide or dimethyl sulfate, in an S_N2 reaction to introduce the methyl group at the alpha-position. google.comlibretexts.org Subsequent transesterification from the ethyl ester to the methyl ester can be performed if required.

Keto-Enol Equilibrium Analysis

Industrial Production

On an industrial scale, methods are optimized for efficiency, cost-effectiveness, and safety. One patented method involves the reaction of diketene (B1670635) with methanol, which is a common industrial route for producing methyl acetoacetate. wikipedia.org Subsequent methylation would yield the alpha-methyl derivative. Another approach describes the synthesis from dimethyl carbonate and acetone (B3395972) in the presence of a catalyst at high temperatures and pressures. google.comresearchgate.net The separation and purification of the final product from the reaction mixture can be challenging due to the close boiling points of the starting materials and the product, often necessitating fractional distillation. google.com

Chemical Reactivity and Transformations of Alpha Methylacetoacetate

Reactions at the Alpha-Carbon

The remaining hydrogen on the alpha-carbon of alpha-methylacetoacetate is acidic and can be removed by a strong base to form an enolate. wikipedia.org This enolate can then participate in further alkylation or acylation reactions, allowing for the introduction of a second, different substituent at the alpha-position. This sequential alkylation is a powerful tool for creating quaternary carbon centers. researchgate.net

Lewis Acid Catalyzed Reactions

Reactions of the Ketone and Ester Groups

The ketone and ester functional groups in this compound can undergo their characteristic reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, while the ester remains intact. More powerful reducing agents, such as lithium aluminum hydride, will reduce both the ketone and the ester group.

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed. evitachem.com When heated with dilute acid, the resulting β-keto acid readily undergoes decarboxylation (loses CO₂) to yield a substituted ketone, in this case, 2-butanone. shivajicollege.ac.inmsu.edu This "ketonic hydrolysis" is a hallmark of acetoacetic ester synthesis. shivajicollege.ac.in

Adsorption Phenomena on Metal Surfaces (e.g., Ni)

Use in Decarboxylation Reactions

The acetoacetic ester synthesis is a classic named reaction where alkylated derivatives of acetoacetic esters are hydrolyzed and decarboxylated to produce α-substituted ketones. wikipedia.org this compound itself can be seen as the first step in a dialkylation sequence. After introducing another alkyl group at the alpha-position, subsequent hydrolysis and decarboxylation provide a straightforward route to a variety of methyl ketones. libretexts.org

Spectroscopic and Analytical Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of alpha-methylacetoacetate. core.ac.uk

| Spectroscopic Data | |

| ¹H NMR | Expected signals include a doublet for the α-methyl protons, a quartet for the α-proton, a singlet for the acetyl methyl protons, and a singlet for the ester methyl protons. |

| ¹³C NMR | Distinct signals are expected for the carbonyl carbons of the ketone and ester, the α-carbon, and the three methyl carbons. |

| IR Spectroscopy | Characteristic strong absorption bands would be observed for the C=O stretching of the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹). core.ac.uk |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for esters and ketones. core.ac.uk |

Applications of Alpha Methylacetoacetate in Organic Synthesis

Building Block for Heterocyclic Compounds

Alpha-methylacetoacetate is a valuable precursor for the synthesis of various heterocyclic compounds. sigmaaldrich.com For example, it can react with hydrazines to form pyrazole (B372694) derivatives or with ureas and thioureas to produce pyrimidine-based structures like 4-methyl uracil. wordpress.comfiveable.me These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. sigmaaldrich.com

Density Functional Theory (DFT) Studies

Synthesis of Substituted Ketones

A primary application of this compound is in the synthesis of more complex ketones via the acetoacetic ester synthesis. wikipedia.org By deprotonating the alpha-carbon and reacting the resulting enolate with an alkyl halide, a second alkyl group can be introduced. Subsequent hydrolysis and decarboxylation of this dialkylated intermediate provides a direct route to ketones that might be difficult to synthesize through other methods. libretexts.org This methodology offers a reliable way to form new carbon-carbon bonds. wordpress.com

Biochemical Roles and Metabolic Pathways

Involvement in Ketone Body Metabolism

Ketone bodies, primarily acetoacetate (B1235776), 3-hydroxybutyrate, and acetone (B3395972), are produced in the liver from the breakdown of fatty acids. simd.orgnih.gov They serve as a crucial alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, especially during periods of fasting or low glucose availability. simd.orgniph.go.jpresearchgate.net The metabolic pathways responsible for the synthesis (ketogenesis) and utilization (ketolysis) of ketone bodies are tightly regulated. nih.gov

Ketogenesis primarily occurs in the mitochondria of liver cells, where fatty acids are converted into acetyl-CoA through beta-oxidation. nih.gov The enzyme mitochondrial acetoacetyl-CoA thiolase (T2) facilitates the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a precursor for ketone bodies. scielo.brorpha.net This acetoacetyl-CoA is then converted to HMG-CoA and subsequently to acetoacetate. nih.gov

Ketolysis is the process by which extrahepatic tissues utilize ketone bodies for energy. Acetoacetate is activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT). niph.go.jpnih.gov Subsequently, the T2 enzyme catalyzes the final step, cleaving acetoacetyl-CoA into two molecules of acetyl-CoA, which then enter the TCA cycle for energy production. niph.go.jpscielo.brorpha.net Therefore, the T2 enzyme is essential for both the initial steps of ketogenesis in the liver and the final, energy-releasing step of ketolysis in other tissues. scielo.brorpha.net A disruption in T2 function impairs the body's ability to properly utilize both ketone bodies and the amino acid isoleucine. scielo.brnih.gov

The enzyme mitochondrial acetoacetyl-CoA thiolase, also known as T2 or beta-ketothiolase, is central to the metabolism of alpha-methylacetoacetate. scielo.brorpha.net This enzyme is not only responsible for the reversible conversion of acetoacetyl-CoA from and to acetyl-CoA in ketone body metabolism but is also the final enzyme in the isoleucine catabolic pathway. scielo.brorpha.net In this pathway, its specific function is to cleave 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

A deficiency in the T2 enzyme, an autosomal recessive disorder, blocks this final step. nih.govorpha.netgenome.jp This blockage prevents the breakdown of 2-methylacetoacetyl-CoA, leading to the accumulation of its precursor, this compound, and a related metabolite, alpha-methyl-beta-hydroxybutyrate. nih.govnih.gov This condition is also referred to as alpha-methylacetoacetic aciduria. orpha.netgenome.jp

Interplay in Ketogenesis and Ketolysis

Role in Isoleucine Catabolism

This compound is a key intermediate in the catabolic pathway of the branched-chain amino acid L-isoleucine. nih.govnih.gov The breakdown of isoleucine produces metabolites that can be used for energy. The final step of this pathway is catalyzed by the T2 enzyme. In individuals with T2 deficiency, the metabolic block leads to the accumulation of this compound and alpha-methyl-beta-hydroxybutyrate. nih.govbrieflands.com This inherited disorder specifically affects isoleucine metabolism and ketone body utilization, leading to intermittent episodes of ketoacidosis. scielo.brgenome.jp

Accumulation as a Biomarker for Metabolic Pathway Dysregulation in Research Models

The buildup of this compound is a hallmark of beta-ketothiolase (T2) deficiency, making it a critical biomarker for diagnosing this metabolic disorder. scielo.brorpha.net In research and clinical settings, urinary organic acid analysis is performed, especially during ketoacidotic episodes, to detect characteristic metabolites. orpha.net The presence of elevated levels of this compound (often reported as 2-methylacetoacetate), along with 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, is a strong indicator of a defect in the T2 enzyme. scielo.brorpha.netnih.govorpha.net Blood acylcarnitine analysis may also show increased levels of tiglylcarnitine (B1262128) (C5:1). simd.orgscielo.br

| Biomarker Category | Accumulated Metabolite | Sample Type | Associated Disorder |

| Primary Ketone | This compound (2-Methylacetoacetate) | Urine | Beta-ketothiolase (T2) Deficiency orpha.netorpha.net |

| Reduced Ketone | 2-Methyl-3-hydroxybutyrate | Urine | Beta-ketothiolase (T2) Deficiency orpha.netorpha.net |

| Glycine Conjugate | Tiglylglycine | Urine | Beta-ketothiolase (T2) Deficiency orpha.netorpha.net |

| Acylcarnitine | Tiglylcarnitine (C5:1) | Blood | Beta-ketothiolase (T2) Deficiency scielo.br |

Induction of Oxidative Stress in Cellular Systems (Non-Clinical Research)

Non-clinical research has explored the cytotoxic effects of metabolites that accumulate in metabolic disorders. In vitro studies using cerebral cortex from young rats have demonstrated that this compound (referred to as 2-methylacetoacetate (B1246266) or MAA) can induce oxidative stress. researchgate.net The study reported that MAA led to a significant increase in lipid peroxidation, as measured by thiobarbituric acid-reactive substances (TBA-RS) and chemiluminescence. researchgate.net This effect was preventable with the use of free radical scavengers, indicating the involvement of free radicals. researchgate.net

Furthermore, MAA was found to cause protein oxidative damage through sulfhydryl oxidation and significantly reduced the levels of glutathione (B108866) (GSH), a key cellular antioxidant. researchgate.net In contrast, the related metabolite 2-methyl-3-hydroxybutyrate (MHB) did not produce these effects. researchgate.net These findings suggest that the accumulation of this compound may contribute to cellular damage through the induction of oxidative stress. researchgate.net

| Parameter | Effect of this compound (MAA) | Effect of 2-Methyl-3-hydroxybutyrate (MHB) | Implication |

| Lipid Peroxidation (TBA-RS) | Increased | No significant change | Cellular membrane damage researchgate.net |

| Chemiluminescence | Increased | No significant change | Free radical production researchgate.net |

| Sulfhydryl Oxidation | Increased | No significant change | Protein oxidative damage researchgate.net |

| Glutathione (GSH) Levels | Decreased | No significant change | Depletion of antioxidant defenses researchgate.net |

Precursor to Bioactive Compounds and Influence on Cellular Processes (Non-Clinical Research)

In the field of chemical synthesis, ketoesters like methyl acetoacetate serve as versatile precursors for creating a variety of more complex, bioactive compounds. medchemexpress.com These reagents are used in multicomponent reactions to synthesize cyclic compounds such as pyrazole (B372694), pyrimidine, and coumarin (B35378) derivatives, some of which have pharmaceutical applications. medchemexpress.com

Within cellular metabolism, the structurally similar compound acetoacetyl-CoA is a key precursor in the mevalonate (B85504) pathway, which is essential for the biosynthesis of isoprenoids. glpbio.com While direct research on this compound as a synthetic precursor is less common, its chemical structure as a ß-keto acid suggests it has the potential to be used as a building block in the laboratory synthesis of novel bioactive molecules for non-clinical research. Its influence on cellular processes is primarily understood through its accumulation in metabolic disorders, where it can induce pathological states like oxidative stress. researchgate.net

Q & A

Q. What are the primary synthetic routes for alpha-methylacetoacetate, and how can purity be validated post-synthesis?

this compound is commonly synthesized via Claisen condensation or hydrolysis of its ethyl ester derivatives. For example, ethyl α-phenylacetoacetate can be hydrolyzed under acidic conditions (e.g., HCl or H₂SO₄) to yield the free acid . Post-synthesis purification typically involves distillation or recrystallization, followed by characterization using NMR (¹H/¹³C) and GC-MS to confirm purity (>98%). Residual solvents or byproducts (e.g., ethyl esters) should be quantified using calibrated internal standards .

Q. How can this compound be detected and quantified in biological samples?

Reverse-phase HPLC coupled with UV detection (210–260 nm) is widely used for quantification. For complex matrices (e.g., plasma), derivatization with 2,4-dinitrophenylhydrazine enhances sensitivity. Alternatively, enzymatic assays targeting its metabolic derivatives (e.g., α-methyl-β-hydroxybutyrate) can be employed using NADH-linked spectrophotometric methods . Ensure sample stability by acidifying biological fluids to pH 2–3 to prevent degradation .

Q. What is the metabolic role of this compound in human pathophysiology?

this compound accumulates in inherited disorders of isoleucine catabolism, such as β-ketothiolase deficiency. It is a byproduct of defective mitochondrial acetoacetyl-CoA thiolase (ACAT1), leading to intermittent metabolic acidosis. In vitro models using fibroblast cultures from patients show impaired degradation rates (<10% of normal), validated via stable isotope tracing (¹³C-labeled isoleucine) and LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across different analytical platforms?

Inter-method variability often arises from matrix effects (e.g., protein binding in plasma) or calibration standards. Cross-validate results using orthogonal methods:

Q. What experimental strategies optimize the stability of this compound in long-term kinetic studies?

Stability is pH- and temperature-dependent:

- Store solutions at –80°C in amber vials under nitrogen to prevent oxidation.

- Use buffered systems (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze degradation.

- Monitor degradation kinetics via time-course HPLC analyses; half-life (t₁/₂) should exceed 24 hours under experimental conditions .

Q. How do mutations in the ACAT1 gene affect enzymatic activity toward this compound?

Compound heterozygous mutations (e.g., A333P and 149delC) reduce thiolase activity by disrupting substrate binding or dimerization. In vitro assays using recombinant mutant enzymes show <5% residual activity compared to wild type. Structural modeling (e.g., AlphaFold) and site-directed mutagenesis can pinpoint critical residues for functional studies .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in cellular models?

Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. For small sample sizes (n < 6), apply non-parametric tests (Mann-Whitney U) to compare groups. Ensure power analysis (α = 0.05, β = 0.2) to determine adequate replicates. Metadata should include raw chromatograms, normalization factors, and instrument parameters to ensure reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.